Lithium, undecyl-

Description

Significance of Organolithium Reagents in Chemical Synthesis and Industrial Processes

Organolithium reagents are powerful tools in organic synthesis, primarily utilized for forming new carbon-carbon bonds. fiveable.mesolubilityofthings.com Their utility stems from their dual nature as potent nucleophiles and strong bases. wikipedia.orgnumberanalytics.com This allows them to participate in a wide array of chemical transformations, including nucleophilic additions to carbonyl compounds and alkyl halides, as well as deprotonation of weakly acidic hydrocarbons. wikipedia.orgmt.commt.com

In industrial settings, organolithium reagents are crucial for polymerization processes. wikipedia.org For instance, butyllithium (B86547) isomers serve as initiators for the anionic polymerization of dienes like styrene (B11656) and butadiene, leading to the production of synthetic rubbers and elastomers. sigmaaldrich.comwikipedia.org The pharmaceutical industry also heavily relies on organolithium compounds for the synthesis of complex active pharmaceutical ingredients (APIs), such as treatments for cancer and neurological diseases, and in the creation of antiviral and antibacterial drugs. wikipedia.orgmarketresearchintellect.com Their application extends to the production of specialty chemicals used in agriculture and cosmetics. marketresearchintellect.com

Fundamental Characteristics of the Carbon-Lithium Bond Polarity and Reactivity

The defining feature of an organolithium reagent is the carbon-lithium (C-Li) bond. Due to the significant difference in electronegativity between carbon (2.55) and lithium (0.98), this bond is highly polarized. wikipedia.orglabster.com The electron density is heavily skewed towards the carbon atom, creating a carbanionic character and making it a strong nucleophile and a powerful base. wikipedia.orgmt.com Estimates suggest the ionic character of the C-Li bond in alkyllithium compounds is between 80% and 88%. wikipedia.org

This high polarity dictates the reactivity of organolithium reagents. numberanalytics.com They readily react with electrophiles, such as aldehydes and ketones, to form alcohols through nucleophilic addition. wikipedia.orgmt.com As strong bases, they can deprotonate a wide range of compounds, including alcohols, amines, and even hydrocarbons. mt.commt.com The structure of organolithium reagents in solution is complex; they often exist as aggregates (dimers, tetramers, etc.), and this aggregation state, influenced by the solvent, can affect their reactivity. fiveable.memt.com

Historical Context and Development in Organolithium Chemistry

The journey of organolithium chemistry began in the early 20th century. numberanalytics.com Wilhelm Schlenk and Josef Holtz are credited with the first synthesis of an organolithium compound, ethyllithium, in 1917. numberanalytics.comnih.gov Early synthetic methods involved the reaction of organomercury compounds with lithium metal. nih.gov

A significant advancement came in the 1930s through the work of Karl Ziegler, Henry Gilman, and Georg Wittig. wikipedia.org Ziegler discovered that organolithium compounds could be synthesized by reacting alkyl halides with lithium metal, a more direct and efficient method. nih.gov This development was crucial as it was observed that, unlike other alkali metal organics, alkyllithiums showed less propensity for Wurtz-type coupling reactions. nih.gov Over time, organolithium reagents have largely surpassed Grignard reagents in many applications due to their often superior reaction rates and yields. wikipedia.org

Overview of Undecyllithium within the Class of Alkyl Organolithium Reagents

Undecyllithium (C₁₁H₂₃Li) falls under the category of alkyllithium reagents, which are organolithium compounds where the lithium atom is bonded to an alkyl group. nasa.gov Like other straight-chain alkyllithiums such as butyllithium and hexyllithium, it is a strong base and nucleophile. saylor.org

While not as commonly cited in literature as the shorter-chain alkyllithiums, undecyllithium serves as a valuable reagent in specific synthetic applications. For example, it has been used in the alkylation of chlorinated silica (B1680970) surfaces to study bonding in glass-reinforced plastics. nasa.gov It is also employed in the preparation of other organometallic reagents, such as in the synthesis of lithium di(pentadeca-1Z,3Z-dienyl)cuprate, a key intermediate in the synthesis of certain insect pheromones and leukotriene analogs. psu.edu The preparation of undecyllithium typically involves the reaction of an undecyl halide, such as 1-bromoundecane, with lithium metal. psu.edu

Data Tables

Table 1: Properties of Undecyllithium

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₃Li |

| Molar Mass | 162.25 g/mol |

| Class | Alkyl Organolithium Reagent |

Table 2: Common Organolithium Reagents

| Compound Name | Chemical Formula | Common Applications |

|---|---|---|

| Methyllithium (B1224462) | CH₃Li | Carbon-carbon bond formation fiveable.me |

| n-Butyllithium | C₄H₉Li | Polymerization initiator, strong base sigmaaldrich.comwikipedia.org |

| sec-Butyllithium | C₄H₉Li | Source of sec-butyl carbanions sigmaaldrich.com |

| tert-Butyllithium (B1211817) | C₄H₉Li | Strong base sigmaaldrich.com |

| Phenyllithium | C₆H₅Li | Synthesis of aryl-containing compounds nih.gov |

| Undecyllithium | C₁₁H₂₃Li | Alkylation, synthesis of organocuprates nasa.govpsu.edu |

Structure

3D Structure of Parent

Properties

CAS No. |

98499-04-8 |

|---|---|

Molecular Formula |

C11H23Li |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

lithium;undecane |

InChI |

InChI=1S/C11H23.Li/c1-3-5-7-9-11-10-8-6-4-2;/h1,3-11H2,2H3;/q-1;+1 |

InChI Key |

VMSAQJXTNJRPMX-UHFFFAOYSA-N |

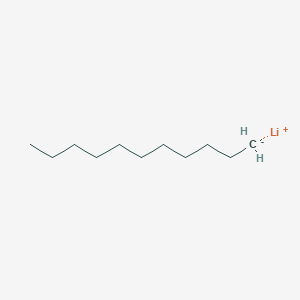

Canonical SMILES |

[Li+].CCCCCCCCCC[CH2-] |

Origin of Product |

United States |

Synthetic Methodologies for Undecyllithium

Direct Lithiation Strategies for n-Alkyllithium Compounds

Direct lithiation represents a common and straightforward approach for the synthesis of n-alkyllithium compounds like undecyllithium. This typically involves the reaction of an appropriate precursor with lithium metal.

The classical and most prevalent method for synthesizing undecyllithium involves the direct reaction of an undecyl halide with lithium metal. wikipedia.orgrsc.org This reaction, a reductive process, is typically carried out in an inert solvent, such as diethyl ether or light petroleum. The choice of the halide precursor (iodide, bromide, or chloride) can influence the reaction rate and efficiency, with iodides generally being the most reactive. For instance, undecyl bromide has been successfully used to prepare undecyllithium. nasa.gov The reaction proceeds by the transfer of electrons from the lithium metal to the undecyl halide, leading to the formation of the undecyllithium reagent and a lithium halide salt. The resulting solution's molarity can be determined by titration. psu.edu

A significant challenge in this synthesis is the potential for side reactions, such as Wurtz coupling, which leads to the formation of docosane (B166348) (C22H46). Careful control of reaction conditions, including temperature and the purity of the lithium and halide, is crucial to maximize the yield of the desired organolithium compound. Despite attempts, the preparation of certain long-chain alkyllithiums, like octadecyllithium from octadecyl bromide and lithium metal, has proven unsuccessful under similar conditions, highlighting the specific challenges associated with longer alkyl chains. nasa.gov

| Precursor | Reagent | Product | Solvent | Notes |

| Undecyl bromide | Lithium metal | Undecyllithium | Diethyl ether | A common and effective method. nasa.gov |

| Octadecyl bromide | Lithium metal | Octadecyllithium | - | Attempts to prepare were unsuccessful. nasa.gov |

While not a direct synthesis of undecyllithium itself, the use of undecyllithium in alkylation reactions demonstrates its utility as a potent nucleophile. wikipedia.org In this context, undecyllithium can react with chlorinated substrates, such as chlorinated low-iron silica (B1680970), to form a new carbon-silicon bond. nasa.gov This type of reaction is a nucleophilic substitution where the undecyl anion displaces the chloride ion. openstax.orglibretexts.org The efficiency of such alkylations is subject to the same constraints as other SN2 reactions, favoring primary alkyl halides and being sensitive to steric hindrance. openstax.orgorganicchemistrytutor.com

This application underscores the importance of having reliable methods for the synthesis of undecyllithium, as it serves as a key intermediate for modifying surfaces and synthesizing more complex molecules. nasa.gov The reaction of undecyllithium with electrophiles like chlorinated substrates is a fundamental transformation in organometallic chemistry. researchgate.net

Reduction of Halide Precursors with Lithium Metal

Metalation (Lithium-Hydrogen Exchange) Reactions

Metalation, specifically lithium-hydrogen exchange, offers an alternative route to organolithium compounds, particularly when direct lithiation of halides is not feasible or desirable. This method involves the deprotonation of a C-H bond by a stronger organolithium base.

While direct deprotonation of a simple alkane like undecane (B72203) is generally difficult due to the low acidity of its C-H bonds, the use of highly basic organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can facilitate this transformation under specific conditions. uwindsor.ca This approach is more commonly applied to substrates with more acidic protons, such as those adjacent to activating groups. wikipedia.org For instance, in the synthesis of pyrazine (B50134) derivatives, a strong base was required for deprotonation, and the choice of base was critical to avoid decomposition. cmu.edu The effectiveness of the deprotonation is governed by the relative pKa values of the substrate and the conjugate acid of the organolithium base.

The efficiency and regioselectivity of metalation reactions can be significantly enhanced by the addition of complexing or chelating agents. Tetramethylethylenediamine (TMEDA) is a widely used additive that can chelate the lithium cation, breaking down the aggregate structure of the organolithium reagent and increasing its basicity and reactivity. While direct examples for undecane are scarce, the principle is well-established in organolithium chemistry. For instance, the presence of TMEDA can influence the site of lithiation in aromatic and heterocyclic systems by coordinating to the lithium atom and directing the deprotonation to a nearby position. researchgate.netuwindsor.ca This strategy could potentially be applied to enhance the efficiency of undecane metalation, should a suitable directing group be present on the undecyl chain.

Utility of n-Butyllithium and Related Organolithiums for Deprotonation

Transmetalation Reactions

Transmetalation provides another synthetic route to undecyllithium, involving the exchange of a metal from an organometallic compound with lithium. A common example is the reaction of an organotin or organomercury compound with an alkyllithium reagent. While specific examples detailing the synthesis of undecyllithium via transmetalation are not prevalent in the provided context, the general principle is a cornerstone of organometallic synthesis. For instance, the reaction of an organostannane with n-butyllithium results in the formation of the corresponding organolithium and a tetraalkyltin byproduct. This method can be particularly useful when the desired organolithium is difficult to prepare by other means or when a high degree of functional group tolerance is required.

In one documented instance, a dienylcuprate was prepared from undecyl-lithium, showcasing a transmetalation-like step where the organolithium reagent is used to form a different organometallic species, in this case, a cuprate. psu.edu This highlights the versatility of undecyllithium as a precursor in transmetalation sequences to generate other valuable organometallic reagents.

Lithium-Halogen Exchange (Li/Br, Li/I)

Lithium-halogen exchange is a cornerstone method for the preparation of organolithium compounds, including undecyllithium. This reaction involves the metathesis between an organic halide and an organolithium reagent, typically an alkyllithium such as n-butyllithium or tert-butyllithium. wikipedia.org The process is an equilibrium that favors the formation of the more stable organolithium species; in this case, the lithium is transferred to the more electropositive undecyl group from the less basic butyl group. wikipedia.orgslideshare.net

The reaction is kinetically controlled and extremely rapid, often proceeding at very low temperatures ranging from -60 to -120 °C. wikipedia.org The rate of exchange is significantly influenced by the halogen present in the precursor, following the general trend of I > Br > Cl. harvard.edu Consequently, primary alkyl iodides are preferred substrates for preparing aliphatic alkyllithium reagents. harvard.edu

A documented synthesis of undecyllithium utilizes 1-iodoundecane (B118513) and tert-butyllithium in diethyl ether. This specific lithium-halogen exchange proceeds efficiently to yield the desired undecyllithium. Subsequent titration of the solution confirmed the successful formation of the product.

Table 1: Synthesis of Undecyllithium via Lithium-Iodine Exchange

| Precursor | Reagent | Solvent | Temperature |

| 1-Iodoundecane | tert-Butyllithium | Diethyl ether | -78 °C to -25 °C |

While direct reaction with lithium metal is another route, attempts to prepare similar long-chain alkyllithiums, such as octadecyllithium from octadecyl bromide and lithium metal, have been reported as unsuccessful, highlighting the utility of the exchange methodology. nasa.gov

Preparation of Less Stable Organolithium Reagents via Transmetalation at Low Temperatures

The synthesis of primary alkyllithium reagents like undecyllithium underscores the critical importance of low-temperature control during transmetalation reactions (both lithium-halogen and lithium-tin exchange). These organometallic species can be unstable, and maintaining cryogenic conditions is essential to prevent decomposition and side reactions. iupac.org

Transmetalation reactions are typically very fast, even at temperatures of -78 °C or below. harvard.eduarkat-usa.org Performing these exchanges at low temperatures ensures that the desired kinetically controlled product is formed and preserved. For instance, the reaction of epoxides with lithium naphthalenide to form β-functionalized organolithium compounds must be conducted at low temperatures. iupac.org Similarly, the stability of the organolithium reagent itself is temperature-dependent; at higher temperatures, unwanted reactions, such as elimination or reaction with etheral solvents, can occur. nih.gov The successful isolation and use of many organolithium reagents, particularly those that are less stable, is therefore critically dependent on maintaining the reaction mixture at a sufficiently low temperature throughout the synthesis and subsequent steps. iupac.org

Reactivity and Mechanistic Investigations of Undecyllithium

Nucleophilic Reactivity

The primary mode of reactivity for undecyllithium is as a nucleophile, where the electron-rich terminal carbon of the undecyl chain attacks electron-deficient centers.

Carbon-Carbon Bond Forming Reactions

Undecyllithium readily undergoes nucleophilic addition to the electrophilic carbon of aldehydes and ketones. masterorganicchemistry.comwikipedia.org This reaction proceeds via a 1,2-addition mechanism, where the undecyl group adds to the carbonyl carbon, and the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom. libretexts.orglibretexts.org This forms a tetrahedral alkoxide intermediate. libretexts.orgucalgary.ca Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the corresponding secondary or tertiary alcohol. ucalgary.calibretexts.org

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. libretexts.org Due to the high basicity of the undecyl carbanion, this addition is generally irreversible. masterorganicchemistry.com Aldehydes are typically more reactive than ketones towards nucleophilic addition due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Table 1: Examples of Undecyllithium Addition to Carbonyls

| Electrophile | Reagent | Product | Notes |

| Dodecanal | Undecyllithium | Tricosan-12-ol | Addition of the C₁₁ chain to the C₁₂ aldehyde. |

| 2-Hexanone | Undecyllithium | 2-Methylheptadecan-2-ol | Addition to a ketone, forming a tertiary alcohol. |

Carbolithiation is a powerful method for C-C bond formation involving the addition of an organolithium reagent, such as undecyllithium, across a carbon-carbon double or triple bond. nih.gov This reaction generates a new, more complex organolithium intermediate, which can then be trapped by an electrophile, allowing for further functionalization. nih.gov The reaction of undecyllithium with unactivated alkenes can lead to the formation of longer-chain alkanes or functionalized derivatives. For instance, the addition of undecyllithium to ethylene (B1197577) would produce tridecyllithium, which can then be further reacted. The process is a subset of carbometalation and provides an efficient route to construct new carbon-carbon bonds. nih.gov

Undecyllithium can act as a nucleophile in bimolecular nucleophilic substitution (SN2) reactions, displacing a suitable leaving group from a primary or secondary alkyl halide. chemistrysteps.comsavemyexams.com The reaction proceeds through a concerted mechanism where the nucleophilic undecyl carbanion attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the undecyllithium and the substrate. masterorganicchemistry.comlibretexts.org Good leaving groups, such as iodide or bromide, facilitate the reaction. chemistrysteps.com Due to its strong basicity, undecyllithium can also induce elimination reactions, which compete with substitution, particularly with sterically hindered substrates.

Table 2: SN2 Reaction with Undecyllithium

| Substrate | Nucleophile | Solvent | Product |

| 1-Iodopropane | Undecyllithium | Diethyl ether | Tetradecane |

| Benzyl (B1604629) bromide | Undecyllithium | Tetrahydrofuran (B95107) | Dodecylbenzene |

Carbolithiation Reactions Across Unsaturated Bonds

Directed Nucleophilic Additions and Stereoselective Synthesis

The reactivity of undecyllithium can be controlled to achieve stereoselectivity in nucleophilic additions. numberanalytics.com This is often accomplished by using chiral ligands, such as (-)-sparteine, which coordinate to the lithium ion and create a chiral environment. nih.govnih.gov This chiral complex then delivers the undecyl group to one face of a prochiral substrate, such as an aldehyde or an imine, leading to the preferential formation of one enantiomer or diastereomer of the product. numberanalytics.com

This approach is a cornerstone of asymmetric synthesis, allowing for the construction of chiral molecules with a high degree of stereochemical control. nih.govslideshare.net The facial selectivity of the addition is dictated by the structure of the chiral ligand and its interaction with both the organolithium reagent and the electrophilic substrate. nih.gov While specific examples detailing undecyllithium in complex stereoselective syntheses are specialized, the principles established with other alkyllithiums are directly applicable. nus.edu.sgrsc.org

Basic Reactivity (Deprotonation)

In addition to its nucleophilicity, undecyllithium is a strong, non-nucleophilic base capable of deprotonating a wide range of acidic protons. assaygenie.commasterorganicchemistry.com Deprotonation involves the removal of a proton (H⁺) from a molecule to form its conjugate base. assaygenie.comwikipedia.org The driving force for this process is the formation of a more stable species and the highly favorable formation of the volatile alkane, undecane (B72203). assaygenie.com

Undecyllithium can deprotonate terminal alkynes, alcohols, amines, and even some activated C-H bonds. The resulting species (e.g., lithium acetylides, alkoxides, or amides) are often useful intermediates in their own right. The choice between nucleophilic attack and deprotonation is often dictated by the nature of the substrate. For example, with a sterically hindered ketone, deprotonation at the α-carbon to form an enolate may be favored over nucleophilic addition to the carbonyl group. This basicity is a key consideration in planning syntheses involving undecyllithium, as it can lead to desired transformations or unwanted side reactions. masterorganicchemistry.comwikipedia.org

Formation of Enolates

The deprotonation of carbonyl compounds at the α-carbon by a strong base leads to the formation of enolates, which are key intermediates in numerous carbon-carbon bond-forming reactions. libretexts.orgmasterorganicchemistry.com Undecyllithium, being a powerful base, can effectively deprotonate ketones, aldehydes, and esters to generate the corresponding lithium enolates. libretexts.orgmasterorganicchemistry.comutexas.edu

The regioselectivity of enolate formation from unsymmetrical ketones is a critical aspect. The removal of a proton from the less substituted α-carbon results in the kinetic enolate, a process favored by sterically hindered bases and low temperatures (e.g., -78 °C) to prevent equilibration. libretexts.org Conversely, the thermodynamic enolate, which is more stable due to its more substituted double bond, is formed under conditions that allow for equilibrium, such as higher temperatures and the use of a strong, non-bulky base. libretexts.org

Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reactions with alkyl halides typically occur at the carbon, leading to α-alkylation, a fundamental transformation in organic synthesis. libretexts.org

| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |

| Base | Strong, bulky base (e.g., LDA) | Strong, non-bulky base |

| Temperature | Low (-78 °C) | Higher (e.g., room temperature) |

| Resulting Enolate | Less substituted, formed faster | More substituted, more stable |

Ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of an aromatic proton positioned ortho to a directing metalation group (DMG) by an organolithium reagent. wikipedia.orgbaranlab.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group such as an amide, methoxy, or tertiary amine, coordinates to the lithium cation, thereby increasing the acidity of the adjacent ortho-protons and directing the deprotonation to that specific site. wikipedia.orgbaranlab.org

Undecyllithium can serve as the strong base required for these deprotonations. The resulting aryllithium intermediate can then react with a wide range of electrophiles, allowing for the introduction of various substituents exclusively at the ortho position. wikipedia.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org The strength of the DMG and the reaction conditions, including the solvent and the specific organolithium reagent used, play a crucial role in the efficiency of the ortho-metalation process. baranlab.orguwindsor.ca

Common Directing Metalation Groups (DMGs):

Amides (e.g., -CONR₂)

Carbamates (e.g., -OCONEt₂) harvard.edu

Methoxy (-OCH₃) wikipedia.org

Tertiary Amines (-NR₂) wikipedia.org

Sulfoxides (e.g., -S(O)R)

Generation of Lithium Organoamides

Lithium organoamides, such as lithium diisopropylamide (LDA), are exceptionally useful non-nucleophilic strong bases in organic synthesis. libretexts.org While undecyllithium itself is a potent base, it can also be used to generate other lithium amide bases. This is typically achieved by reacting undecyllithium with a suitable secondary amine. For instance, the reaction of undecyllithium with diisopropylamine (B44863) would yield lithium diisopropylamide and undecane. This in-situ generation allows for the use of a strong, sterically hindered base tailored for specific applications, such as the selective formation of kinetic enolates. libretexts.org The use of such amide bases is advantageous as they are less likely to act as nucleophiles, minimizing side reactions. libretexts.org

Exchange Reactions

Lithium-Halogen Exchange Dynamics

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry, enabling the preparation of organolithium compounds that may be difficult to access through other means. wikipedia.orgstackexchange.com This equilibrium process involves the reaction of an organolithium reagent, such as undecyllithium, with an organic halide. wikipedia.orgresearchgate.net The equilibrium favors the formation of the more stable organolithium species, meaning the lithium will be attached to the organic group that can better stabilize a negative charge. wikipedia.orgresearchgate.net

The rate of exchange generally follows the trend I > Br > Cl, with organic fluorides being largely unreactive. wikipedia.org The reaction is believed to proceed through a nucleophilic attack of the organolithium on the halogen atom, potentially involving an "ate-complex" intermediate. wikipedia.orgorganicchemistrydata.orgharvard.edu Kinetic studies have provided evidence for the formation of these intermediates. organicchemistrydata.org The reaction is typically very fast, sometimes even faster than proton transfer or nucleophilic addition. wikipedia.orgharvard.edu

Factors Influencing Lithium-Halogen Exchange:

Halogen: I > Br > Cl wikipedia.org

Hybridization of Carbon: The stability of the resulting carbanion influences the equilibrium (sp > sp² > sp³). wikipedia.org

Temperature: The reaction is often carried out at low temperatures to control its high speed and prevent side reactions. harvard.edu

Transmetalation to Other Organometallic Species (e.g., Organocopper Reagents, Boron Reagents)

Undecyllithium can be used to generate other valuable organometallic reagents through a process called transmetalation. This involves the transfer of the undecyl group from lithium to another metal.

Organocopper Reagents: The reaction of an organolithium reagent, like undecyllithium, with a copper(I) salt (e.g., CuI, CuBr) is a common method for preparing organocopper reagents. masterorganicchemistry.com Depending on the stoichiometry, different types of organocopper species can be formed.

Organocopper (RCu): Formed when one equivalent of undecyllithium reacts with one equivalent of a copper(I) halide. These reagents are generally less reactive. masterorganicchemistry.comwikipedia.org

Lithium Dialkylcuprates (R₂CuLi): Also known as Gilman reagents, these are formed when two equivalents of undecyllithium react with one equivalent of a copper(I) halide. masterorganicchemistry.comwikipedia.org These are highly versatile reagents used for conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with organic halides. wikipedia.org

The transmetalation from lithium to copper results in a reagent with altered reactivity, generally making it a softer and more selective nucleophile. fiveable.me

Boron Reagents: Organoboron reagents are of immense importance, particularly in Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net Undecyllithium can react with various boron electrophiles, such as boronic esters or trialkyl borates, to form undecylboron compounds. This transmetalation allows for the creation of specific boron reagents that can then participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds under mild conditions. rsc.orgresearchgate.netprinceton.edu

Aggregation and Solvation State Effects on Reactivity

The reactivity of organolithium reagents, including undecyllithium, is not solely determined by the carbanion itself but is heavily influenced by its state of aggregation and solvation in solution. researchgate.netrsc.orgwisc.edunih.gov Organolithiums tend to form aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation depends on the solvent, concentration, and the steric bulk of the organic group. researchgate.netwisc.edu

Solvation Effects: Solvents play a crucial role in breaking down these aggregates into smaller, more reactive species. uwindsor.canih.govfrontiersin.org

Non-coordinating solvents (e.g., hydrocarbons) favor higher aggregation states, which are generally less reactive. uwindsor.ca

Coordinating solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) can solvate the lithium cation, breaking down larger aggregates into smaller ones (e.g., dimers or monomers). uwindsor.cawisc.edu This deaggregation increases the basicity and nucleophilicity of the organolithium reagent. baranlab.org

Strongly coordinating additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) are even more effective at deaggregation, often leading to highly reactive monomeric species. baranlab.orgwisc.edu

The specific solvent and any additives present can therefore have a profound effect on the outcome and rate of a reaction. researchgate.netnih.govfrontiersin.org For instance, the addition of TMEDA can significantly accelerate ortho-metalation reactions. baranlab.org The choice of solvent can be critical, as a more polar solvent might increase reactivity but could also lead to undesired side reactions or decomposition of the reagent. uwindsor.canih.govfrontiersin.org The interplay between aggregation, solvation, and reactivity is a complex but fundamental aspect of organolithium chemistry. rsc.orgwisc.edu

Influence of Solvent and Temperature on Aggregation

Organolithium compounds in non-polar hydrocarbon solvents typically exist as large aggregates, such as hexamers or tetramers. wikipedia.orgodu.edu This is due to the electron-deficient nature of the lithium centers and the electrostatic interactions between the polar C-Li bonds. wikipedia.org The long alkyl chain of undecyllithium would likely enhance its solubility in non-polar solvents compared to smaller alkyllithiums.

The introduction of coordinating, Lewis basic solvents, such as ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O), or amines like tetramethylethylenediamine (TMEDA), has a profound effect on the aggregation state. wikipedia.orgacs.org These solvent molecules solvate the lithium cations, breaking down the large oligomers into smaller, more reactive species, such as dimers and monomers. acs.orgresearchgate.net The general trend is that the extent of deaggregation increases with the coordinating ability of the solvent. For instance, THF is more effective at deaggregating alkyllithiums than diethyl ether. acs.orgresearchgate.net

Temperature also plays a crucial role in the aggregation equilibrium. Generally, an increase in temperature tends to favor the formation of smaller aggregates or monomeric species. Conversely, at lower temperatures, higher aggregation states are more prevalent. This behavior is a consequence of the dynamic equilibrium between the different aggregate forms.

While specific data for undecyllithium is not available, the expected trend in its aggregation state in different solvents is summarized in the table below, based on the well-documented behavior of other alkyllithiums.

| Solvent | Expected Predominant Aggregate State of Undecyllithium | Coordinating Ability |

|---|---|---|

| Hexane (B92381) | Hexamer/Higher Aggregates | Non-coordinating |

| Toluene | Hexamer/Tetramer | Weakly coordinating |

| Diethyl Ether (Et₂O) | Tetramer/Dimer | Coordinating |

| Tetrahydrofuran (THF) | Dimer/Monomer | Strongly coordinating |

| THF/HMPA | Monomer/Separated Ion Pairs | Very Strongly coordinating |

Impact of Aggregate Structure on Reaction Pathway and Selectivity

The state of aggregation of an alkyllithium reagent directly influences its reactivity and the selectivity of its reactions. wikipedia.orgacs.org It was traditionally thought that lower aggregates, particularly monomers, are the most reactive species. wikipedia.org However, more recent studies have revealed a more complex relationship, with different aggregates sometimes leading to different reaction products, a phenomenon known as aggregate-specific reactivity. acs.org

The steric and electronic environment of the lithium-bound carbon is significantly different in a hexamer versus a dimer or a monomer. In larger aggregates, the carbanionic center is more sterically hindered, which can affect the regioselectivity and stereoselectivity of its reactions. For example, in the alkylation of pyridines, the aggregation state of the alkyllithium reagent has been shown to direct the regioselectivity of the addition. acs.org A tetrameric alkyllithium might favor attack at a less sterically hindered position, whereas a dimeric or monomeric species might react at a different site due to a different transition state geometry. acs.org

The solvent and temperature, by influencing the aggregation state, therefore become powerful tools to control the outcome of a reaction. For instance, a reaction carried out in a non-polar solvent at low temperature would likely proceed through a higher-order aggregate, potentially leading to a different product distribution compared to the same reaction in a coordinating solvent at a higher temperature, where monomeric species dominate. rsc.org

The table below illustrates the general, expected impact of the aggregation state on the reactivity and selectivity of undecyllithium, based on established principles for other alkyllithium compounds.

| Aggregate State | Expected Reactivity | Expected Selectivity | Typical Conditions |

|---|---|---|---|

| Hexamer/Tetramer | Lower | Higher steric hindrance can lead to different regioselectivity | Non-polar solvents (e.g., hexane) |

| Dimer | Intermediate | May exhibit unique selectivity based on the transition state | Coordinating solvents (e.g., Et₂O, THF) |

| Monomer | Higher | Generally less sterically hindered, may favor thermodynamically controlled products | Strongly coordinating solvents (e.g., THF, HMPA) |

Applications of Undecyllithium in Organic Synthesis

Construction of Complex Molecular Architectures

The creation of complex molecules often relies on the stepwise formation of carbon-carbon bonds. Undecyllithium serves as a source of a nucleophilic undecyl anion (C₁₁H₂₃⁻), which readily attacks a wide range of electrophilic carbon atoms. This reactivity is fundamental to building larger, more elaborate molecular structures. For instance, undecyllithium can participate in addition reactions with carbonyl compounds, such as aldehydes and ketones, to yield secondary and tertiary alcohols, respectively. These reactions are cornerstone transformations in organic synthesis. msu.edu

Furthermore, multicomponent reactions (MCRs), which combine three or more reagents in a single operation to generate a complex product, can theoretically incorporate alkyllithium reagents. nih.gov While specific examples detailing undecyllithium in named MCRs like the Ugi or Passerini reactions are not prominent, its fundamental reactivity with intermediates such as imines is well-established. nih.gov Condensation reactions, which form the basis of many complex syntheses, often generate electrophilic intermediates that are susceptible to attack by strong nucleophiles like undecyllithium. ebsco.comnumberanalytics.com

Role in Regioselective and Stereoselective Synthetic Pathways

Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. saskoer.camasterorganicchemistry.com Simple alkyllithium reagents like undecyllithium, on their own, are typically not highly selective reagents. When adding to a complex molecule with multiple electrophilic sites, the reaction may yield a mixture of regioisomers. libretexts.org

Similarly, the addition of undecyllithium to a prochiral carbonyl group will generally produce a racemic mixture of the two possible enantiomers, as the reagent itself is not chiral and does not inherently favor attack from one face of the electrophile over the other. egrassbcollege.ac.in Achieving stereoselectivity in such reactions usually requires external factors, such as the presence of a chiral auxiliary on the substrate or the use of a chiral ligand to modify the reagent. egrassbcollege.ac.innih.gov Therefore, the primary role of undecyllithium in these pathways is not to direct the selectivity, but rather to introduce the undecyl group; the control over regiochemistry and stereochemistry must be imparted by other elements within the reaction system. masterorganicchemistry.comddugu.ac.in

Functionalization of Organic Substrates

Functionalization is the process of adding new functional groups to a molecule, thereby altering its chemical and physical properties. Undecyllithium is a highly effective reagent for the functionalization of a variety of organic substrates through nucleophilic attack. nih.govbeilstein-journals.org It can react with a broad spectrum of electrophiles beyond simple carbonyls.

For example, reaction with epoxides results in a ring-opening reaction to produce long-chain alcohols. Carboxylic acid derivatives like esters can undergo nucleophilic acyl substitution, and with an excess of the alkyllithium, they can be converted into tertiary alcohols. These reactions provide reliable pathways to introduce the 11-carbon chain into diverse molecular scaffolds, which can be a key step in the synthesis of surfactants, specialized polymers, or biologically active molecules requiring a long alkyl chain for lipophilicity.

| Electrophile Class | Substrate Example | Product Type | Significance |

|---|---|---|---|

| Aldehyde | Propanal | Secondary Alcohol | Forms a new C-C bond and introduces a hydroxyl group. |

| Ketone | 2-Butanone | Tertiary Alcohol | Creates a quaternary carbon center. |

| Epoxide | Ethylene (B1197577) Oxide | Primary Alcohol | Extends the carbon chain by two atoms and adds a terminal alcohol. |

| Ester | Ethyl Acetate | Tertiary Alcohol | Adds two undecyl groups to the carbonyl carbon. |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Forms dodecanoic acid after acidic workup. |

Generation of Other Nucleophilic Organometallics

A key application of organolithium reagents is in the preparation of other organometallic compounds through a process called transmetalation. masterorganicchemistry.com This reaction involves the transfer of an organic group from one metal to another. masterorganicchemistry.com Undecyllithium can be used to generate a variety of other organometallic reagents, most notably organocuprates.

Reacting two equivalents of undecyllithium with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI), results in the formation of a lithium di(undecyl)cuprate ( (C₁₁H₂₃)₂CuLi ). masterorganicchemistry.com This new organometallic reagent, known as a Gilman reagent, is a softer, less basic, and more selective nucleophile than the original organolithium. Gilman reagents are particularly useful for reactions like 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with organohalides.

| Organolithium Reagent | Metal Salt | Product Organometallic | Reaction Type |

|---|---|---|---|

| Undecyllithium (C₁₁H₂₃Li) | Copper(I) Iodide (CuI) | Lithium di(undecyl)cuprate ((C₁₁H₂₃)₂CuLi) | Transmetalation |

Surface Modification of Inorganic Materials utilizing Undecyllithium

The application of undecyllithium extends beyond traditional organic synthesis to the field of materials science. Specifically, it can be used to chemically modify the surfaces of inorganic materials, such as silicon wafers. tdl.org For this process to work effectively, the native oxide layer (silicon dioxide, SiO₂) on the silicon wafer is typically removed to generate an oxide-free, hydrogen-terminated silicon surface (Si-H). tdl.org

Undecyllithium can then react with the Si-H bonds on the surface, leading to the formation of stable silicon-carbon (Si-C) bonds and the release of lithium hydride. This process grafts the long undecyl chains onto the silicon surface, creating a dense, self-assembled monolayer. Such a modification dramatically alters the surface properties of the silicon, transforming it from hydrophilic to highly hydrophobic. This technique is crucial for applications in nanoelectronics, sensor fabrication, and for controlling surface wetting properties. tdl.orgpsu.edu

| Inorganic Substrate | Surface Functionality | Reagent | Resulting Surface | Application |

|---|---|---|---|---|

| Silicon Wafer | Hydrogen-Terminated (Si-H) | Undecyllithium (C₁₁H₂₃Li) | Undecyl-Terminated (Si-C₁₁H₂₃) | Creation of hydrophobic surfaces, nanoelectronics. |

Undecyllithium As a Polymerization Initiator

Anionic Polymerization Processes Initiated by Undecyllithium

Anionic polymerization is a chain-growth polymerization method involving a growing polymer chain with a negatively charged active center, or carbanion. scribd.com Undecyllithium is classified as a strong anionic initiator, suitable for polymerizing vinyl monomers that possess electron-withdrawing substituents. eresearchco.comuomustansiriyah.edu.iq The process begins with the initiation step, where the nucleophilic undecyl group from undecyllithium adds to a monomer, creating a carbanionic active center. scribd.comyoutube.com

This is followed by the propagation stage, where monomer units sequentially insert themselves into the growing chain. scribd.com A key feature of polymerizations initiated by undecyllithium and other alkyllithiums is their "living" nature. wikipedia.org In a living polymerization, chain termination and transfer reactions are effectively absent, provided the system is free of impurities. scribd.comwikipedia.org This allows the polymer chains to grow until all the monomer is consumed, and they remain active. This characteristic is fundamental to synthesizing polymers with well-defined structures, such as block copolymers, which can be formed by the sequential addition of different monomers to the living polymer chains. wikipedia.orgethernet.edu.et

Synthesis of Elastomers and Other Polymeric Materials

Alkyllithium initiators like undecyllithium are commercially significant for the synthesis of synthetic rubbers and thermoplastic elastomers. eresearchco.com They are particularly effective in polymerizing conjugated dienes such as 1,3-butadiene (B125203) and isoprene, as well as styrenic monomers. google.com The polymerization of these monomers can lead to the production of various elastomers with valuable properties.

Common elastomers synthesized using this method include:

Polybutadiene: A synthetic rubber with high resistance to wear.

Polyisoprene: A synthetic version of natural rubber.

Styrene-Butadiene Rubber (SBR): A widely used elastomer, particularly in the tire industry. eresearchco.com

The use of undecyllithium is also documented in the creation of specialized diene polymers. google.com The "living" nature of the polymerization allows for the creation of thermoplastic elastomers, which behave like crosslinked rubbers at room temperature but can be processed like thermoplastics at elevated temperatures. mdpi.com

Control over Polymer Structure and Molecular Weight Distribution

A significant advantage of living anionic polymerization initiated by compounds like undecyllithium is the high degree of control over the final polymer's architecture. wikipedia.org This control extends to the molecular weight, molecular weight distribution, and end-group functionality. ethernet.edu.et

Because the initiation rate is typically much faster than the propagation rate, all polymer chains begin to grow at nearly the same time. wikipedia.org In the absence of termination reactions, the chains grow at a consistent rate, leading to a final product where all the polymer molecules have very similar lengths. This results in a narrow molecular weight distribution (MWD), which is quantified by the polydispersity index (PDI, or Ð), defined as the ratio of the weight-average molar mass (Mw) to the number-average molar mass (Mn). nsf.gov For ideal living polymerizations, the PDI value approaches 1.0, indicating a nearly monodisperse sample. gantrade.com

The number-average molecular weight (Mn) can be predetermined by controlling the molar ratio of the monomer to the initiator. A lower concentration of undecyllithium relative to the monomer will result in higher molecular weight polymers.

Table 1: Illustrative Control of Polymer Properties with Undecyllithium Initiator

| Sample | Monomer/Initiator Molar Ratio | Resulting Mn ( g/mol ) | Polydispersity Index (PDI) | Polymer Architecture |

| A | 100:1 | Low | ~1.05 | Linear |

| B | 500:1 | Medium | ~1.05 | Linear |

| C | 1000:1 | High | ~1.05 | Linear |

This precise control is crucial for tailoring the physical and mechanical properties of the final material, from its viscosity and processability to its tensile strength. nsf.gov

Mechanism of Initiation in Anionic Polymerization

The initiation of anionic polymerization by undecyllithium involves the nucleophilic attack of the undecyl carbanion on a monomer molecule. youtube.comwikipedia.org The carbon-lithium (C-Li) bond in undecyllithium is highly polarized, with a partial negative charge on the carbon atom, making it a powerful nucleophile.

The mechanism proceeds as follows:

Nucleophilic Addition: The undecyl anion (C₁₁H₂₃⁻) from the initiator adds across the double bond of a vinyl monomer, such as styrene (B11656). uomustansiriyah.edu.iq

Formation of a New Anion: This addition breaks the monomer's π-bond and forms a new, larger carbanion where the negative charge is now located on what was the monomer unit. The lithium cation (Li⁺) remains as the counter-ion. youtube.com

This newly formed species is the first unit of the "living" polymer chain. It then acts as the nucleophile for the subsequent propagation step, attacking another monomer molecule and continuing the chain growth process. youtube.com The entire process is typically carried out in an inert, aprotic solvent to prevent premature termination of the living anions. wikipedia.org

Highly Branched Diene Polymers using Undecyllithium

Undecyllithium can be employed as an initiator for the synthesis of complex, non-linear polymer architectures, such as highly branched or "stellate" polymers. google.com This process leverages the "living" nature of the polymer chains initiated by undecyllithium.

The synthesis involves a multi-step approach:

Initiation: Undecyllithium is used to initiate the polymerization of diene monomers, creating linear, living poly-diene chains.

Coupling: Before the polymerization is terminated, a multifunctional coupling agent is introduced into the system. These agents have multiple reactive sites that can react with the living carbanionic chain ends.

Branch Formation: The living chains attack the coupling agent, linking several linear chains together at a central point and forming a star-shaped or highly branched structure. google.com

This method allows for the creation of stellate diene polymers and copolymers with unique rheological and mechanical properties compared to their linear counterparts. google.com

Table 2: Components for Synthesis of Highly Branched Diene Polymers

| Component | Function | Examples |

| Undecyllithium | Initiator | C₁₁H₂₃Li |

| Monomer | Building Block | 1,3-Butadiene, Isoprene, Styrene |

| Coupling Agent | Branching Agent | Silicon tetrachloride, Tin tetrachloride, Divinylbenzene |

Analytical and Spectroscopic Characterization of Organolithium Compounds Including Undecyllithium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). slideshare.netbyjus.comnumberanalytics.com For organolithium compounds, NMR is particularly crucial for investigating the complex solution structures, which often involve equilibria between different aggregation states (monomers, dimers, tetramers, etc.). nih.gov

The basic principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency waves. byjus.comyoutube.com Nuclei with a property called "spin" can absorb this energy and transition to a higher energy state, creating a signal. The precise frequency of this signal, known as the chemical shift, reveals information about the nucleus's electronic environment. slideshare.netyoutube.com

While both stable lithium isotopes, ⁶Li and ⁷Li, are NMR active, the ⁶Li isotope is particularly advantageous for studying organolithium compounds. northwestern.edu The ⁷Li nucleus has a relatively large quadrupole moment, which often results in broad NMR signals, obscuring fine structural details. In contrast, ⁶Li possesses the smallest quadrupole moment of any stable nucleus, leading to significantly sharper resonance lines. northwestern.eduscielo.br This has led to it being described as an "honorary spin-1/2 nucleus," making it an exceptional tool for the elucidation of structure and dynamics in lithiated compounds. scielo.br

Despite its lower natural abundance and sensitivity compared to ⁷Li, the sharp signals obtained from ⁶Li NMR provide superior resolution for distinguishing between different lithium environments within aggregates or mixed-aggregate systems. nih.govnorthwestern.edu A powerful technique known as the "isotopic fingerprint" method leverages deuterium-induced isotope shifts on ⁶Li NMR signals to provide detailed information on the aggregation behavior of organolithium compounds. scielo.brscielo.brresearchgate.net

Table 1: Comparison of Lithium Isotopes for NMR Spectroscopy Data sourced from northwestern.edu

| Property | ⁶Li | ⁷Li |

|---|---|---|

| Natural Abundance (%) | 7.59 | 92.41 |

| Nuclear Spin (I) | 1 | 3/2 |

| **Quadrupole Moment (10⁻²⁸ Q/m²) ** | -8.08 x 10⁻⁴ | -4.01 x 10⁻² |

| Relative Sensitivity (¹H=1.00) | 8.5 x 10⁻³ | 0.29 |

| Key Advantage | Very sharp signals | Higher sensitivity |

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful, non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. manchester.ac.ukucsb.edu Since the diffusion rate of a molecule is related to its size and shape according to the Stokes-Einstein equation, DOSY can effectively distinguish between monomers, dimers, and higher-order aggregates of undecyllithium in solution. rsc.orgnih.gov

The experiment involves applying pulsed magnetic field gradients to a sample, which encodes spatial information into the NMR signal. ucsb.edu Molecules that diffuse more slowly (i.e., larger aggregates) retain their signal intensity better than molecules that diffuse rapidly (i.e., smaller species). The result is a two-dimensional spectrum with standard chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uk

This technique is invaluable for:

Determining Aggregation State: By measuring the diffusion coefficient, the hydrodynamic radius of an organolithium species can be estimated, providing direct insight into its aggregation level. nih.govrsc.org

Analyzing Complex Mixtures: DOSY can resolve signals from different aggregates and even mixed aggregates (e.g., undecyllithium with lithium alkoxides) in solution, which would otherwise be difficult to assign. rsc.org

Studying Solution Dynamics: The technique can be used to study the equilibria between different aggregate species under various conditions of temperature and concentration. rsc.org

Recent advancements, such as ¹H Pure Shift DOSY, provide enhanced spectral resolution, making it easier to analyze complex solutions of organolithium aggregates without signal overlap. rsc.org

Applications of 6Li Isotope in NMR Studies

Titration Methods for Reagent Assay and Purity Assessment

Titration is a fundamental analytical method used for the quantitative determination of a substance's concentration (assay) and purity. tutorchase.comunacademy.com For highly reactive reagents like undecyllithium, accurate determination of molarity is essential for stoichiometric control in chemical reactions.

The process involves reacting the analyte (undecyllithium) with a standardized reagent (the titrant) until the reaction is complete, a point known as the equivalence point. mt.com This point is typically detected by a color change from an indicator. tutorchase.com The volume of titrant used allows for the calculation of the analyte's concentration. mt.com

Several methods are established for the titration of organolithium reagents. A common approach is a double titration method. For example, a known amount of undecyl-lithium solution can be reacted with a specific reagent, and the outcome allows for the calculation of its molarity. psu.edu

Table 2: Common Titration Methods for Organolithiums

| Method | Principle | Endpoint Indication |

|---|---|---|

| Gilman Double Titration | Two aliquots are used. The first is hydrolyzed to measure total base content. The second is reacted with an alkyl halide (e.g., benzyl (B1604629) chloride) to consume the organolithium, and the remaining base is titrated. The difference gives the active R-Li concentration. | Acid-base indicator (e.g., phenolphthalein). |

| Titration with Diphenylacetic Acid | The organolithium deprotonates diphenylacetic acid. At the endpoint, excess organolithium deprotonates the indicator. | Indicator like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl forms a colored complex with the organolithium. |

| Titration with Salicylaldehyde Phenylhydrazone | The organolithium reacts with the acidic N-H proton of the indicator itself. | The deprotonated indicator forms a distinct yellow to orange dianion at the endpoint. |

Method validation is a critical aspect of titration, ensuring the results are reliable. This involves confirming the method's accuracy (closeness to the true value), precision (reproducibility of results), and linearity over a range of concentrations. metrohm.comusp.org

In-Situ Infrared (IR) Spectroscopy for Reaction Monitoring

In-situ Infrared (IR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching, which can alter the reaction mixture's composition. americanpharmaceuticalreview.commt.com This is achieved by inserting a fiber-optic probe, typically an Attenuated Total Reflectance (ATR) probe, directly into the reaction vessel. bruker.comjasco-global.com The technique provides a continuous stream of data, offering deep insights into reaction kinetics, mechanisms, and the formation of transient species. mt.comnih.gov

By continuously collecting IR spectra, the progress of a reaction involving undecyllithium can be tracked in real-time. The concentration changes of reactants, products, and intermediates are observed by monitoring the intensity of their characteristic absorption bands in the information-rich mid-IR "fingerprint" region. mt.commdpi.com

For instance, in a reaction where undecyllithium is used for a metal-halogen exchange, in-situ IR can monitor the disappearance of a specific vibrational mode of the starting material (e.g., a C-Br stretch) and the simultaneous appearance of bands corresponding to the new lithiated product. americanpharmaceuticalreview.com Plotting the intensity of these peaks against time generates a reaction profile, from which kinetic parameters such as the rate of reaction can be calculated. mt.com This real-time data acquisition is crucial for understanding when a reaction initiates and how its rate is influenced by variables like temperature or reagent addition speed. researchgate.net

A key advantage of in-situ IR spectroscopy is its ability to detect and monitor reactive or unstable intermediates that may not be observable by traditional offline analytical methods like chromatography. americanpharmaceuticalreview.commt.com The appearance and subsequent disappearance of absorption bands that belong to neither reactants nor final products can provide direct evidence for a specific reaction mechanism and pathway. msesupplies.com

Furthermore, the technique provides a clear and unambiguous determination of the reaction endpoint. The reaction is considered complete when the absorption bands of the reactants (e.g., undecyllithium or its co-reactant) are no longer observed and the bands corresponding to the product cease to grow. researchgate.net This precise endpoint detection prevents unnecessary extensions of reaction time and helps control the formation of impurities from side reactions.

Tracking Reaction Initiation and Kinetics in Real-Time

Advanced Chromatographic Techniques for Lithium Analysis

The analysis of organolithium compounds such as undecyllithium presents significant challenges due to their inherent reactivity and instability. Advanced chromatographic techniques provide powerful tools for the separation, identification, and quantification of these species. osti.gov These methods are crucial for quality control, reaction monitoring, and understanding the complex solution behavior of organolithium reagents.

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally labile organometallic compounds. numberanalytics.comtandfonline.com For organolithiums, reversed-phase or normal-phase HPLC can be employed, though careful selection of a non-reactive stationary phase and an inert, aprotic mobile phase is critical to prevent degradation of the analyte. Coupling HPLC with element-specific detectors, such as an inductively coupled plasma mass spectrometer (LC-ICP-MS), offers exceptional sensitivity and selectivity. numberanalytics.com This hyphenated technique allows for the precise quantification of lithium-containing species even in complex mixtures, by combining the separation power of liquid chromatography with the detection capabilities of ICP-MS. numberanalytics.com

Gas chromatography (GC) is another powerful separation technique, but its application to many organolithium compounds, including undecyllithium, is limited by their low volatility and thermal instability. To overcome this, derivatization is often required to convert the ionic organometallic species into more volatile and stable forms suitable for GC analysis. psu.edu Common derivatization methods include alkylation or hydride formation. psu.edu When coupled with detectors like a flame ionization detector (FID) or, more powerfully, an atomic absorption spectrometer (GC-AAS) or ICP-MS, GC provides excellent resolution and sensitivity for the resulting derivatives. psu.edu

Other noteworthy techniques include thin-layer chromatography (TLC), which serves as a simple and rapid method for qualitative analysis and reaction monitoring. bjbms.org For complex mixtures, multidimensional chromatography, such as comprehensive two-dimensional liquid chromatography (LCxLC), can provide significantly enhanced resolution and peak capacity, enabling the separation of closely related organometallic species. mdpi.com

The table below summarizes key chromatographic techniques applicable to the analysis of organolithium compounds.

Table 1: Comparison of Advanced Chromatographic Techniques for Organolithium Analysis

| Technique | Principle | Advantages for Organolithium Analysis | Limitations & Considerations |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, with detection via UV absorbance. mdpi.com | Robust and well-established; suitable for compounds with a chromophore. | Undecyllithium lacks a strong chromophore, leading to poor sensitivity. Requires inert, aprotic mobile phases. |

| LC-ICP-MS | HPLC separation coupled with ICP-MS for element-specific (Li) detection. numberanalytics.com | Extremely high sensitivity and selectivity for lithium; directly measures the element, avoiding issues with chromophores. numberanalytics.com | Higher instrumentation cost and complexity compared to standard detectors. |

| GC-FID/MS (with Derivatization) | Separation of volatile compounds, with detection by flame ionization or mass spectrometry. psu.edu | High resolution and separation efficiency. | Requires derivatization to a volatile, stable species; the derivatization step can introduce errors. psu.edu |

| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. bjbms.org | Simple, rapid, and low-cost for qualitative monitoring. bjbms.org | Limited quantitative capability; resolution is lower than HPLC or GC. |

Vapor Pressure Osmometry for Aggregation Number Determination

Organolithium compounds, including undecyllithium, are known to form aggregates in non-polar and weakly coordinating solvents. The degree of aggregation, or aggregation number (i), significantly influences the reactivity and physical properties of the reagent. Vapor pressure osmometry (VPO) is a key analytical technique used to determine the number-average molecular weight (Mn) of a solute in solution, from which the aggregation number can be directly calculated. wikipedia.org

The VPO technique is based on the colligative property of vapor pressure depression: when a non-volatile solute is dissolved in a solvent, the vapor pressure of the solvent is lowered in proportion to the molar concentration of solute particles. wikipedia.orgnih.gov A typical VPO instrument contains a chamber with a saturated solvent atmosphere and two sensitive thermistors. pitt.edu A drop of pure solvent is placed on one thermistor (the reference), and a drop of the sample solution is placed on the other. Because the solution has a lower vapor pressure than the pure solvent, solvent from the chamber atmosphere condenses onto the solution droplet. This condensation releases latent heat of vaporization, causing a temperature increase in the sample thermistor relative to the reference thermistor. pitt.edu The resulting temperature difference creates a voltage imbalance between the two thermistors, which is proportional to the concentration of solute particles (aggregates) in the solution. nih.gov

The number-average molecular weight (Mn) is determined by extrapolating a plot of the measured voltage difference (ΔV) divided by the concentration (c) to zero concentration. The relationship is given by the equation:

M_n = K / (lim_{c→0} (ΔV/c))

Where K is a calibration constant determined using a standard of known molecular weight in the same solvent and at the same temperature. wikipedia.org

Once the experimental Mn is determined, the average aggregation number (i) of the organolithium compound is calculated by dividing Mn by the molecular weight of the monomeric unit (M_monomer):

i = M_n / M_monomer

For undecyllithium (C₁₁H₂₃Li), the monomeric molecular weight is approximately 162.22 g/mol . An experimentally determined Mn of ~649 g/mol in a hydrocarbon solvent would therefore indicate a tetrameric aggregation state (i ≈ 4).

The following table presents illustrative data from a hypothetical VPO experiment to determine the aggregation state of undecyllithium in cyclohexane (B81311) at a specific temperature.

Table 2: Illustrative Vapor Pressure Osmometry Data for Undecyllithium in Cyclohexane

| Concentration (c) (g/L) | Measured Signal (ΔV) (arbitrary units) | ΔV / c | Calculated Mn ( g/mol ) * | Calculated Aggregation Number (i) ** |

|---|---|---|---|---|

| 2.0 | 5.2 | 2.60 | 653.8 | 4.03 |

| 4.0 | 10.2 | 2.55 | 666.7 | 4.11 |

| 6.0 | 15.0 | 2.50 | 680.0 | 4.19 |

| 8.0 | 19.6 | 2.45 | 693.9 | 4.28 |

| Extrapolated to c=0 | - | 2.65 | 641.5 | 3.95 |

*Calculated using a hypothetical calibration constant (K) of 1700. **Calculated using the monomeric molecular weight of undecyllithium (162.22 g/mol ).

Theoretical and Computational Investigations of Organolithium Species

Quantum Mechanical Approaches to Carbon-Lithium Bonding

Quantum mechanical calculations have been instrumental in understanding the nature of the carbon-lithium (C-Li) bond. Modern ab initio quantum chemical studies have largely depicted the C-Li bond as predominantly ionic. acs.org This ionic character is a defining feature of organolithium compounds and dictates much of their chemical behavior.

Advanced techniques such as Natural Population Analysis (NPA) and the Atoms in Molecules (AIM) theory have been employed to quantify the charge distribution in organolithium species. acs.orgresearchgate.net These analyses consistently show a significant positive charge on the lithium atom and a corresponding negative charge on the carbon atom, supporting the ionic model. For instance, in methyllithium (B1224462) oligomers, the calculated charges on lithium and carbon atoms are nearly constant across different aggregation states, underscoring the ionic nature of the C-Li bond. e-bookshelf.de

While the C-Li bond is primarily ionic, there is also evidence of a degree of covalent character. acs.org This duality is crucial for a complete understanding of their reactivity. The Generalized Product Function Energy Partitioning (GPF-EP) method, for example, has been used to investigate the role of quantum interference in polar chemical bonds. nih.gov These studies reveal that for molecules with polar bonds, the major contribution to the bond energy comes from a quantum mechanical interference term, indicating a covalent component. nih.gov In the case of undecyllithium, the long alkyl chain is not expected to significantly alter the fundamental ionic and covalent contributions to the C-Li bond compared to simpler alkyllithiums.

Experimental observations, such as carbon-lithium NMR coupling constants, also suggest the importance of covalent character in the C-Li bond. acs.org Theoretical models that account for both ionic and covalent contributions provide the most accurate description of the bonding in organolithium compounds.

Molecular Dynamics Simulations for Dynamic Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of organolithium compounds in solution. uio.noscilit.comacs.org These simulations can model the complex interplay between the organolithium species, solvent molecules, and other reagents over time, providing insights into their behavior in a realistic chemical environment.

One of the key applications of MD simulations in organolithium chemistry is the study of aggregation and solvation, which are critical for understanding their reactivity. uio.no For instance, MD simulations using quantum mechanical and machine learning potentials have been employed to explore the heterogeneity of lithium derivatives, revealing them as dynamic ensembles rather than static structures. uio.no This dynamic nature is crucial for their chemical transformations.

Atom-centered density matrix propagation (ADMP) molecular dynamics simulations have been used to confirm the stability of gas molecule adsorption on organolithium complexes at room temperature, highlighting their potential as gas sensing materials. scilit.com While not directly studying undecyllithium, these simulations of other organolithium complexes demonstrate the utility of MD in understanding their dynamic interactions.

The insights from MD simulations are essential for designing new reagents and optimizing reaction conditions. By modeling the dynamic behavior of undecyllithium in different solvents and with various additives, it is possible to predict how these factors will influence its aggregation state and, consequently, its reactivity.

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are workhorses in the computational study of organolithium compounds. e-bookshelf.descilit.com These methods provide detailed information about the electronic and geometric structures of molecules, which is fundamental to understanding their chemical properties.

DFT calculations have been widely used to study the structures of organolithium oligomers, such as those of methyllithium, tert-butyllithium (B1211817), and phenyllithium, confirming the ionic character of the C-Li bond. e-bookshelf.de High-level ab initio calculations have also been used to investigate the bonding in methyllithium and its aggregates, providing a detailed picture of the electronic interactions. acs.org

The choice of computational method and basis set is crucial for obtaining accurate results. For example, studies on the reaction of boronic esters with organolithium reagents have shown that while DFT is useful for predicting structures, coupled-cluster theory is often necessary for accurate potential energies. nih.govbris.ac.uk

| Computational Method | Application in Organolithium Chemistry | Key Findings |

| Density Functional Theory (DFT) | Structural analysis of oligomers, reaction mechanisms, solvation effects. | Confirms ionic character of C-Li bond, elucidates aggregation and solvation phenomena. e-bookshelf.deresearchgate.netacs.org |

| Ab Initio Methods (e.g., MP2, Coupled-Cluster) | High-accuracy energy calculations, bonding analysis. | Provides detailed insights into covalent contributions to the C-Li bond and accurate reaction energetics. acs.orgnih.govbris.ac.uk |

| Atoms in Molecules (AIM) | Topological analysis of electron density. | Quantifies the nature of the C-Li bond and interatomic interactions. researchgate.net |

| Natural Population Analysis (NPA) | Calculation of atomic charges. | Provides quantitative evidence for the ionic character of the C-Li bond. acs.orge-bookshelf.de |

A significant application of electronic structure calculations is the elucidation of reaction mechanisms and the characterization of transition states. iitd.ac.in By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products, including any intermediates and transition states.

For example, DFT and ab initio calculations have been used to examine the mechanisms of reduction and amination of chloromethane (B1201357) by lithium dimethylaminoborohydride. researchgate.net These calculations help to understand the role of the organolithium reagent in the reaction and the factors that control its selectivity. Similarly, computational studies have provided strong evidence for a two-step mechanism in the homologation of boronic esters with organolithium compounds, involving the formation of a boron-ate complex followed by migration of an organic group. nih.govbris.ac.uk

The study of transition states is particularly important as their energies determine the reaction rates. Computational methods can provide detailed geometric and electronic structures of these transient species, which are often impossible to observe experimentally. For undecyllithium, such calculations could be used to predict its reactivity in various synthetic transformations, such as carbolithiation or nucleophilic addition reactions.

Organolithium reagents, including undecyllithium, are known to exist as aggregates in solution, and their reactivity is highly dependent on the degree of aggregation and solvation. sci-hub.seacs.org Electronic structure calculations have been invaluable in understanding these phenomena.

DFT calculations have been performed to investigate the influence of ethereal solvents on the aggregation state of lithium dialkylaminoborohydrides. acs.org These studies have shown that a combination of explicit microsolvation and a continuum solvent model is necessary to accurately predict the monomer-dimer equilibria. acs.orgscispace.com The calculations revealed that while continuum models alone can overestimate the stability of dimers, including explicit solvent molecules provides a more realistic picture by accounting for steric effects. acs.org

The effect of solvation on the structure and aggregation of lithium enolates has also been studied using ab initio and semiempirical MO methods. e-bookshelf.de These investigations have demonstrated that solvation plays a critical role in determining the relative energies of different aggregated species. e-bookshelf.de For undecyllithium, the long, nonpolar undecyl chain may influence its aggregation and solvation behavior in unique ways compared to smaller alkyllithiums, a hypothesis that could be explored through computational modeling.

| Factor | Influence on Organolithium Behavior | Computational Insights |

| Aggregation | Affects reactivity; larger aggregates are generally less reactive. | DFT and ab initio calculations can predict the relative stabilities of different aggregate structures (monomers, dimers, tetramers, etc.). e-bookshelf.deacs.orgsci-hub.se |

| Solvation | Breaks down aggregates into smaller, more reactive species. | Computational models that combine explicit solvent molecules with a continuum model can accurately describe solvation effects on aggregation and reactivity. researchgate.netacs.orgscispace.com |

Elucidation of Reaction Mechanisms and Transition States

Application of Machine Learning in Computational Organolithium Chemistry

The application of machine learning (ML) in computational chemistry is a rapidly growing field, and organolithium chemistry is no exception. uio.nobris.ac.uk ML algorithms can be trained on large datasets of chemical information to develop models that can predict chemical properties and reactivity, often much faster than traditional computational methods. nih.govthieme.de

One approach combines perturbation theory with machine learning (PTML) to predict reaction yields. nih.gov This has been successfully applied to the Parham cyclization, a reaction that often involves organolithium reagents. nih.gov The model takes into account both structural and operational variables, such as the organolithium reagent, solvent, and temperature, to predict the outcome of the reaction. nih.gov

ML potentials are also being developed for use in molecular dynamics simulations of organolithium species. uio.no These potentials can offer a significant speed advantage over traditional quantum mechanical methods while maintaining a high level of accuracy, enabling the simulation of larger and more complex systems over longer timescales. uio.no This is particularly relevant for studying the dynamic behavior of long-chain organolithiums like undecyllithium in solution.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often powered by the computational methods described above, aims to forecast the reactivity and selectivity of organolithium reagents in chemical reactions. bris.ac.uk This is a key goal of computational chemistry, as it can guide experimental work and accelerate the discovery of new synthetic methods.

Quantitative Structure-Reactivity Relationship (QSRR) models are one example of this approach. sciforum.net These models seek to establish a mathematical relationship between the structural or physicochemical properties of molecules and their chemical reactivity. For instance, a QSRR model has been developed to predict the enantioselectivity of the addition of organolithium reagents to imines in the presence of chiral ligands. sciforum.net

The development of predictive models for undecyllithium would be highly valuable for its application in organic synthesis. By computationally screening different reaction conditions and substrates, it would be possible to identify the optimal parameters for achieving high yields and selectivities in reactions involving this reagent. This predictive capability can save significant time and resources in the laboratory.

Green Chemistry Principles in the Context of Organolithium Reagent Utilization

Atom Economy Maximization in Undecyllithium-Mediated Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. omnicalculator.com Reactions with high atom economy are preferred as they generate minimal waste. revise.im In the context of undecyllithium, maximizing atom economy involves designing synthetic routes where the majority of the atoms from the starting materials are incorporated into the final product.

Addition reactions, for instance, inherently have a 100% atom economy as all reactant atoms are part of the single product formed. revise.im When undecyllithium is used in addition reactions, such as nucleophilic addition to carbonyl compounds, the goal is to ensure that the undecyl group and the lithium cation are both effectively utilized in the formation of the desired alcohol after workup. wikipedia.org

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Ideal Atom Economy | Example with Undecyllithium |

| Addition | A + B → C | 100% | Undecyllithium + Aldehyde → Alcohol (after workup) |